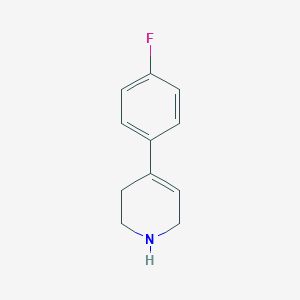

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Vue d'ensemble

Description

The compound 4-Fluorophenyl isocyanate is a laboratory chemical . It is used in the synthesis of various chemical compounds . Another compound, 4-Fluorophenyl isothiocyanate, is used as a building block in chemical synthesis .

Synthesis Analysis

A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined . Weak but significant interactions like C–H···O, C–H···F, and π – π are involved in the stability of the structure .Chemical Reactions Analysis

A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .Physical And Chemical Properties Analysis

4-Fluorophenol is a laboratory chemical with a molecular weight of 112.1 .Applications De Recherche Scientifique

Analgesic and Hyperglycemic Activities

Research conducted by Yeung, Corleto, and Knaus (1982) explored the synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines, including compounds structurally related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, for their potential analgesic and hyperglycemic activities. Their findings indicated potent analgesic activity in these compounds, akin to morphine, irrespective of the aromatic substitution on the phenyl ring (Yeung, Corleto, & Knaus, 1982).

Neurotoxic Analogs for PET Studies

Berridge et al. (1993) designed fluorine-18 labeled analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for positron emission tomography (PET) studies, potentially useful in understanding the mechanisms of MPTP toxicity. Their research highlights the synthesis and in vivo evaluation of these compounds in models of neurotoxicity (Berridge et al., 1993).

Molecular Structure Analysis

Anthal et al. (2013) examined the molecular structure of compounds including ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, which is structurally related to this compound. They provided insights into the conformation, intramolecular interactions, and crystal structure of these compounds (Anthal et al., 2013).

Preclinical Biological Probes

Barrio, Huang, and Phelps (1997) discussed the development of preclinical biological probes for nigrostriatal dysfunction, using radiofluorinated L-DOPA analogs. This research is significant in the context of dopaminergic diseases, such as Parkinson's, and the use of analogs structurally similar to this compound (Barrio, Huang, & Phelps, 1997).

Sigma Ligands Research

Perregaard et al. (1995) synthesized a series of compounds including 4-phenyl-1,2,3,6-tetrahydropyridines with fluoro substituents for their high affinity for sigma 1 and sigma 2 binding sites. This research contributes to understanding the pharmacological properties of sigma ligands, important in neuropsychiatric disorders (Perregaard et al., 1995).

Mechanisms of Neurotoxicity

Harik et al. (1987) studied the neurochemical and morphologic effects of various concentrations of MPTP and its analogs, including 4-(4-fluorophenyl) derivatives, on dopaminergic neurons. This research is pivotal in understanding the mechanisms of neurotoxicity and its implications in Parkinson's disease (Harik et al., 1987).

PARP-1 Inhibitors Development

Ishida et al. (2005) showed the importance of a 4-phenyl-1,2,3,6-tetrahydropyridine fragment in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. This research underlines the potential of compounds like this compound in drug development (Ishida et al., 2005).

Safety and Hazards

Orientations Futures

In the field of organic light-emitting diodes (OLEDs), a compound named 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) was designed as an electron acceptor . This study presents a feasible pathway to construct highly efficient deep-blue OLEDs based on exciplex systems .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXCFMHLWEWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876343 | |

| Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1978-59-2 | |

| Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.